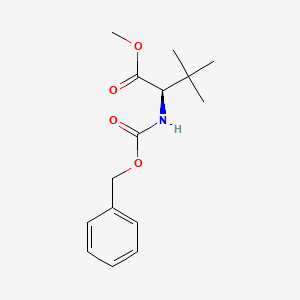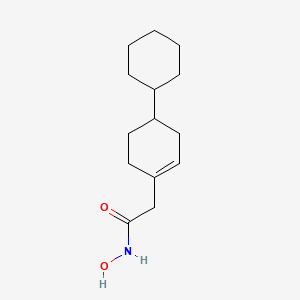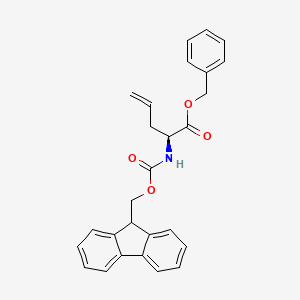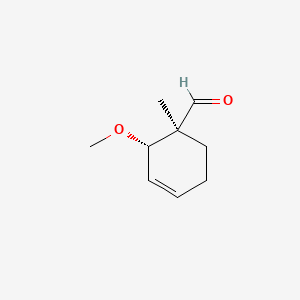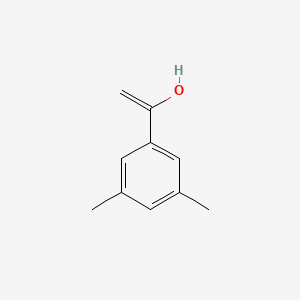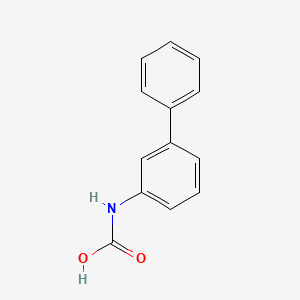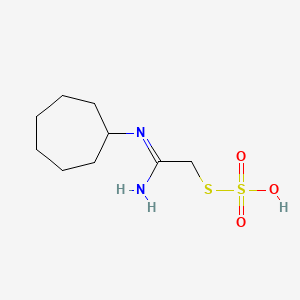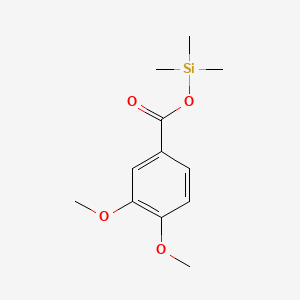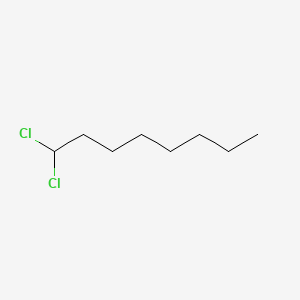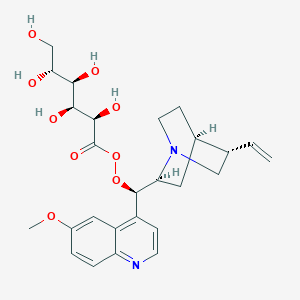
Hydroxyquinidine gluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyquinidine gluconate is a derivative of quinidine, an alkaloid found in the bark of the Cinchona tree. It is primarily used as an antiarrhythmic agent to treat various cardiac arrhythmias. The compound is known for its ability to prolong the action potential duration in cardiac cells, making it effective in managing abnormal heart rhythms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyquinidine gluconate can be synthesized through the hydroxylation of quinidine. The process involves the following steps:
Hydroxylation: Quinidine is subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Gluconate Formation: The hydroxyquinidine is then reacted with gluconic acid to form this compound. This reaction typically occurs in an aqueous medium under controlled pH conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation of quinidine followed by gluconate formation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products:
Oxidation: Quinidine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of this compound.
Substitution: Substituted quinidine derivatives with various functional groups replacing the hydroxyl group.
Scientific Research Applications
Hydroxyquinidine gluconate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on ion channels and cellular electrophysiology.
Medicine: Investigated for its potential in treating cardiac arrhythmias and other cardiovascular conditions.
Industry: Utilized in the pharmaceutical industry for the development of antiarrhythmic drugs.
Mechanism of Action
Hydroxyquinidine gluconate exerts its effects by blocking sodium and potassium channels in cardiac cells. This action prolongs the action potential duration and refractory period, thereby stabilizing the cardiac rhythm. The compound targets voltage-gated ion channels, modulating their activity and preventing abnormal electrical impulses in the heart.
Comparison with Similar Compounds
Quinidine: The parent compound, used for similar antiarrhythmic purposes.
Hydroquinidine: Another derivative with similar electrophysiological properties.
Quinine: A related alkaloid with antimalarial properties.
Uniqueness: Hydroxyquinidine gluconate is unique due to its specific hydroxylation, which enhances its solubility and bioavailability compared to quinidine. This modification also provides distinct pharmacokinetic properties, making it a valuable compound in both clinical and research settings.
Properties
Molecular Formula |
C26H34N2O9 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexaneperoxoate |
InChI |
InChI=1S/C26H34N2O9/c1-3-14-12-28-9-7-15(14)10-20(28)25(17-6-8-27-19-5-4-16(35-2)11-18(17)19)36-37-26(34)24(33)23(32)22(31)21(30)13-29/h3-6,8,11,14-15,20-25,29-33H,1,7,9-10,12-13H2,2H3/t14-,15-,20+,21-,22-,23+,24-,25-/m1/s1 |
InChI Key |
RSMQVVFKFFQAFW-UIGGNZKFSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@H]4C=C)OOC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OOC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



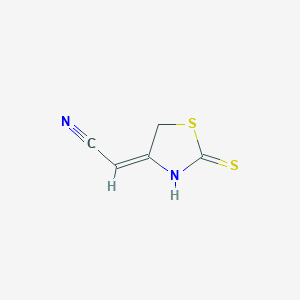
![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)
